REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].Cl>CCOCC>[CH3:1][C:2]1[CH:3]=[C:4]([CH:5]([OH:6])[CH2:1][CH2:2][CH2:9][CH3:8])[CH:7]=[CH:8][CH:9]=1
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ice water
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Thereafter, the mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 hour
|
Duration
|
1 h
|
Type
|
ADDITION
|
Details
|
are added dropwise at 0° C
|
Type
|
WAIT
|
Details
|
The reaction solution is left
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated off
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted twice with 300 ml of ethyl acetate each time
|
Type
|
WASH
|
Details
|
the combined organic phases are washed twice with 200 ml of water each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated on a rotary evaporator in vacuo
|
Type
|
DISTILLATION
|
Details
|
The residue is distilled at 64°-66° C./0.02 mm
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |